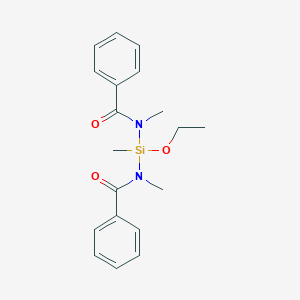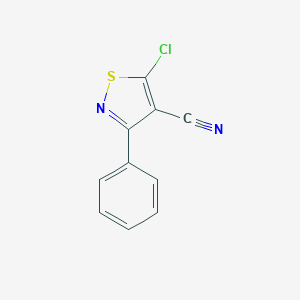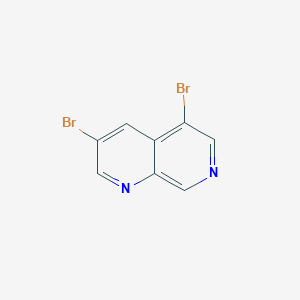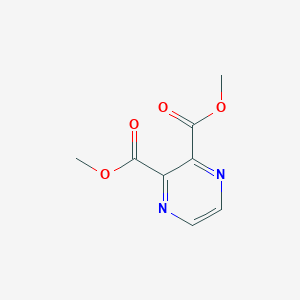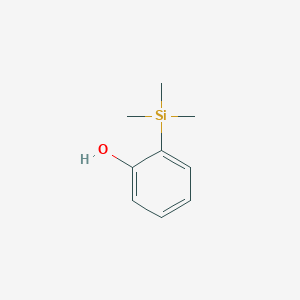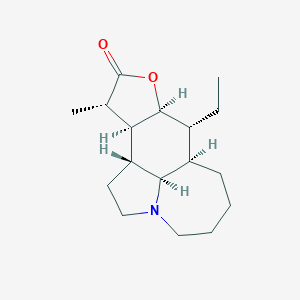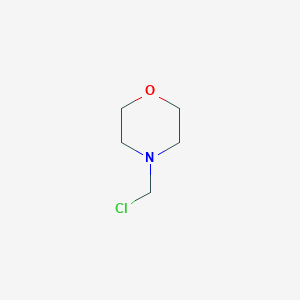
2,4-Diacetyl-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diacetyl-5-methylphenol (DAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of 2,4-Diacetyl-5-methylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell metabolism.
Biochemical and Physiological Effects:
2,4-Diacetyl-5-methylphenol has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the production of ATP, which leads to cell death. In animal studies, 2,4-Diacetyl-5-methylphenol has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Diacetyl-5-methylphenol has several advantages for lab experiments, including its high solubility in organic solvents, low toxicity, and ease of synthesis. However, 2,4-Diacetyl-5-methylphenol has several limitations, including its instability in aqueous solutions, which limits its use in biological assays, and its potential for oxidation and degradation, which can affect its activity and potency.
Orientations Futures
There are several future directions for the research on 2,4-Diacetyl-5-methylphenol. One direction is to explore the potential applications of 2,4-Diacetyl-5-methylphenol in the treatment of various diseases such as cancer, microbial infections, and inflammation. Another direction is to investigate the mechanism of action of 2,4-Diacetyl-5-methylphenol and its interactions with various enzymes and signaling pathways in cells. Additionally, the synthesis of new derivatives of 2,4-Diacetyl-5-methylphenol with improved activity and stability may lead to the development of novel drugs and materials.
Méthodes De Synthèse
2,4-Diacetyl-5-methylphenol can be synthesized through the reaction of 2,4-dimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,4-Diacetyl-5-methylphenol as the main product. The yield of 2,4-Diacetyl-5-methylphenol can be improved by optimizing the reaction conditions such as the temperature, reaction time, and concentration of reactants.
Applications De Recherche Scientifique
2,4-Diacetyl-5-methylphenol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,4-Diacetyl-5-methylphenol has been shown to exhibit anticancer, antimicrobial, and antioxidant properties. In agriculture, 2,4-Diacetyl-5-methylphenol has been used as a herbicide to control weed growth. In material science, 2,4-Diacetyl-5-methylphenol has been used as a precursor for the synthesis of various organic compounds such as dyes and polymers.
Propriétés
Numéro CAS |
16475-85-7 |
|---|---|
Nom du produit |
2,4-Diacetyl-5-methylphenol |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(5-acetyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-6-4-11(14)10(8(3)13)5-9(6)7(2)12/h4-5,14H,1-3H3 |
Clé InChI |
JVADGSKLONUYIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)

